molecular formula C18H27NO5 B12299367 4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

Cat. No.: B12299367
M. Wt: 337.4 g/mol
InChI Key: RRIMIQDGHHBXCP-UHFFFAOYSA-N
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Description

4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including hydroxyl, ester, and tertiary amine groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

The synthesis of 4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione involves several steps. One common synthetic route starts with the Wittig reaction, followed by hydrolysis, epoxidation, and intramolecular cyclization . These reactions require specific conditions, such as the use of strong bases, acidic hydrolysis, and controlled temperatures to ensure the desired product is obtained.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques like chromatography.

Chemical Reactions Analysis

4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or amine groups, leading to the formation of ethers or amides.

Common reagents and conditions used in these reactions include strong acids or bases, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the specific functional groups involved .

Scientific Research Applications

4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione include other tricyclic molecules with similar functional groups. These compounds may share some chemical properties but differ in their specific structures and reactivity. Examples include:

These comparisons highlight the uniqueness of 4-Ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[951

Properties

IUPAC Name

4-ethyl-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h5,11-12,14-15,22H,4,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIMIQDGHHBXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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